

An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylthiophene

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Compound of Interest

Compound Name: 2-Hexanoylthiophene

Cat. No.: B1595107

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Introduction

2-Hexanoylthiophene, a derivative of the heterocyclic compound thiophene, is a molecule of interest in organic synthesis and medicinal chemistry. Its unique structural features, combining an aromatic thiophene ring with a six-carbon acyl chain, impart a range of chemical properties that make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of **2-Hexanoylthiophene**, including its physical characteristics, spectral data, chemical reactivity, and detailed experimental protocols.

Chemical and Physical Properties

2-Hexanoylthiophene is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	26447-67-6[1]
Molecular Formula	C ₁₀ H ₁₄ OS[1]
Molecular Weight	182.28 g/mol [1]
Boiling Point	117-119 °C at 1 Torr
Density	1.065 g/cm ³
Appearance	Liquid[1]
Refractive Index	Data not available
Melting Point	Data not available
Solubility	Data not available

Spectral Data

The structural elucidation of **2-Hexanoylthiophene** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
Data not available	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available		

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data not available		

Chemical Reactivity

The chemical reactivity of **2-Hexanoylthiophene** is primarily dictated by the interplay between the electron-rich thiophene ring and the electrophilic carbonyl group of the hexanoyl chain.

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic aromatic substitution. The acyl group is a deactivating group and a meta-director. However, the strong activating effect of the sulfur atom in the thiophene ring still allows for further substitution reactions.

Reactions at the Carbonyl Group

The ketone functional group in **2-Hexanoylthiophene** undergoes a variety of reactions typical of carbonyl compounds. These include reduction to an alcohol or a methylene group, and nucleophilic addition reactions.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and potential transformations of **2-Hexanoylthiophene** are provided below.

Synthesis of 2-Hexanoylthiophene via Friedel-Crafts Acylation

This protocol describes the synthesis of **2-Hexanoylthiophene** from thiophene and hexanoyl chloride.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of **2-Hexanoylthiophene**.

Procedure:

- In a 5-liter five-necked flask, combine 187.3 g (2.23 mol) of thiophene, 300 g (2.23 mol) of n-hexanoyl chloride, and 2.7 liters of dry benzene.
- Cool the mixture to below 0 °C.
- While stirring, add 237.9 g (0.913 mol) of SnCl₄ dropwise over 1 hour, maintaining the temperature below 0 °C.
- Stir the mixture for 30 minutes below 0 °C, then allow it to gradually warm to room temperature while stirring for an additional 3.5 hours.
- After the reaction is complete, add 2 liters of 10% HCl to the reaction mixture and stir for 10 minutes.
- Separate the organic layer and wash it successively with three 500 ml portions each of 10% HCl, water, 5% Na₂CO₃, and water.
- Dry the organic layer with CaCl₂ and remove the solvent by distillation to obtain the crude product.
- Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to yield pure **2-Hexanoylthiophene**.

Reduction of the Carbonyl Group (Wolff-Kishner Reduction)

This protocol describes a general procedure for the reduction of a thienyl ketone to the corresponding alkylthiophene.

Diagram of the Reduction Workflow:

Caption: Workflow for the Wolff-Kishner reduction.

Procedure:

- Combine the thienyl ketone (e.g., **2-Hexanoylthiophene**), an excess of 85% hydrazine hydrate, and ethylene glycol as a solvent in a reaction flask.

- Heat the solution to distill off water and excess hydrazine hydrate.
- After cooling, add potassium hydroxide pellets.
- Heat the mixture to induce a vigorous reaction with the evolution of nitrogen gas.
- Continue heating until the reaction subsides.
- After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
- Wash the organic extract, dry it over a drying agent, and purify the product by distillation.[2]

Other Potential Transformations

The carbonyl group of **2-Hexanoylthiophene** can also be a site for other important organic reactions:

- Clemmensen Reduction: An alternative to the Wolff-Kishner reduction for converting the ketone to an alkane, using zinc amalgam and hydrochloric acid. This method is suitable for substrates that are stable in acidic conditions.[3][4][5][6][7]
- Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene, allowing for carbon chain extension and functionalization.[8][9][10]
- Grignard Reaction: Addition of a Grignard reagent to the carbonyl group will produce a tertiary alcohol, providing a route to more complex branched structures.[11][12][13][14]

Logical Relationship of Reactivity:

Caption: Reactivity map of **2-Hexanoylthiophene**.

Conclusion

2-Hexanoylthiophene is a valuable intermediate with a rich and versatile chemistry. Its physical and spectral properties are well-defined, and its reactivity at both the thiophene ring and the carbonyl group allows for a wide range of chemical transformations. The experimental protocols provided herein offer a practical guide for the synthesis and further functionalization

of this compound, making it a useful tool for researchers in organic synthesis and drug development. Further investigation into its biological activities could reveal its potential as a lead compound in the development of new therapeutic agents.

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